![molecular formula C16H11BrN6O B2518297 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 931931-47-4](/img/structure/B2518297.png)
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine
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Description
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the triazole family and has been extensively studied for its unique properties and potential applications.
Scientific Research Applications
- Pyrazolines have been investigated for their antibacterial properties. Reports suggest that they inhibit bacterial growth and may serve as potential agents against various pathogens .
- Pyrazolines have also demonstrated antifungal activity. Investigating the efficacy of this compound against fungal infections could be valuable for developing antifungal drugs .
- Oxidative stress contributes to various diseases. Pyrazolines, including our compound of interest, exhibit antioxidant effects by scavenging free radicals and reducing oxidative damage .
- Reduced AchE activity can lead to behavioral changes, impaired movement, and decreased survival in organisms .
- Pyrazolines have been explored as potential antitumor agents. Investigating the effects of our compound on tumor cells and its underlying mechanisms could be valuable .
- Pyrazolines have shown anti-inflammatory and antidepressant effects. Research could focus on understanding how our compound modulates inflammation and affects mood-related pathways .
Antibacterial Activity
Antifungal Potential
Antioxidant Properties
Neurotoxicity and Acetylcholinesterase (AchE) Inhibition
Antitumor Activity
Anti-Inflammatory and Antidepressant Properties
properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN6O/c17-11-8-6-10(7-9-11)15-19-16(24-21-15)13-14(18)23(22-20-13)12-4-2-1-3-5-12/h1-9H,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUAHVRPFCWDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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